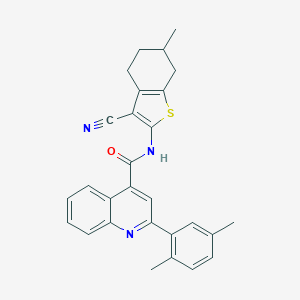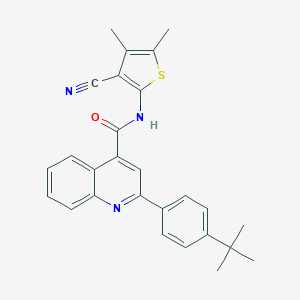![molecular formula C23H24ClNO3S2 B445253 propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B445253.png)
propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the tert-butylphenyl and chlorothiophenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions.
化学反应分析
Types of Reactions
propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl group may produce alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
作用机制
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylates: Similar in structure but may lack the tert-butylphenyl and chlorothiophenyl groups.
Phenylthiophenes: Contain phenyl groups attached to the thiophene ring but differ in substitution patterns.
Chlorothiophenes: Thiophene derivatives with chlorine substituents, differing in the position and number of chlorine atoms.
Uniqueness
propyl 4-(4-tert-butylphenyl)-2-{[(5-chlorothien-2-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the tert-butylphenyl and chlorothiophenyl groups can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C23H24ClNO3S2 |
|---|---|
分子量 |
462g/mol |
IUPAC 名称 |
propyl 4-(4-tert-butylphenyl)-2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24ClNO3S2/c1-5-12-28-22(27)19-16(14-6-8-15(9-7-14)23(2,3)4)13-29-21(19)25-20(26)17-10-11-18(24)30-17/h6-11,13H,5,12H2,1-4H3,(H,25,26) |
InChI 键 |
AAIFOCUFLDXDQH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(S3)Cl |
规范 SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445172.png)
![ethyl 2-({[1-(1-adamantyl)-4-bromo-1H-pyrazol-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B445173.png)
![N-(2-fluorophenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B445177.png)
![7-chloro-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B445178.png)
![Methyl 2-[(3-propoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B445179.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445181.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B445182.png)
![ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B445184.png)
![7-chloro-4-phenyl-3-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanyl-1H-quinolin-2-one](/img/structure/B445186.png)
![N-(4-chlorophenyl)-2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B445188.png)
![6-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B445190.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445192.png)

